(2E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)acrylic acid
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Overview
Description
3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H10Cl2O3 and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of a benzopyran ring system substituted with chlorine atoms and a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Attachment of the Propenoic Acid Moiety: The final step involves the addition of the propenoic acid group to the benzopyran ring, which can be accomplished through a Heck reaction or other coupling reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A vitamin E derivative with antioxidant properties.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: A compound with a similar benzopyran structure used in various chemical applications.
(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different substituents.
Uniqueness
3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10Cl2O3 |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
(E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10Cl2O3/c13-9-4-8-3-7(1-2-11(15)16)6-17-12(8)10(14)5-9/h1-2,4-5,7H,3,6H2,(H,15,16)/b2-1+ |
InChI Key |
XYEDOVVVGNIHIO-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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